molecular formula C19H20O3 B12536822 5,6-bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran

5,6-bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran

Cat. No.: B12536822
M. Wt: 296.4 g/mol
InChI Key: NESQAMPVNBIQAL-UHFFFAOYSA-N
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Description

5,6-Bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran is an organic compound characterized by the presence of two methoxyphenyl groups attached to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization to form the dihydropyran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under conditions such as reflux in organic solvents.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 5,6-bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan: This compound shares structural similarities but has different functional groups and applications.

    2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Another structurally related compound with distinct chemical properties and uses.

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran

InChI

InChI=1S/C19H20O3/c1-20-16-9-5-14(6-10-16)18-4-3-13-22-19(18)15-7-11-17(21-2)12-8-15/h5-12H,3-4,13H2,1-2H3

InChI Key

NESQAMPVNBIQAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OCCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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